molecular formula C14H22O6S B1430764 Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate CAS No. 65338-95-6

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

Cat. No.: B1430764
CAS No.: 65338-95-6
M. Wt: 318.39 g/mol
InChI Key: KBUHOFOWJHCHEG-UHFFFAOYSA-N
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Description

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H20O5S. It is known for its role in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. This compound is a derivative of ethanol and tetrahydropyran, combined with a 4-methylbenzenesulfonate group, which enhances its reactivity and stability in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate involves:

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-6-10-7-3-1-2-5-9-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHOFOWJHCHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50793657
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-95-6
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
Reactant of Route 5
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
Reactant of Route 6
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Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

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